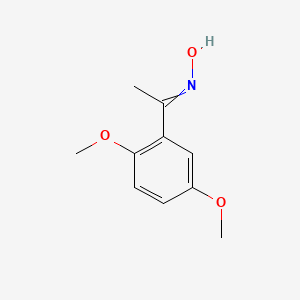

2,5-Dimethoxyphenyl methyl ketone oxime

Description

2,5-Dimethoxyphenyl methyl ketone oxime (CAS: 121347-31-7; molecular formula: C₁₁H₁₃NO₄) is a substituted aromatic oxime characterized by a 2,5-dimethoxyphenyl group attached to a methyl ketone oxime moiety. This compound belongs to the oxime class, which features a C=N-OH functional group derived from the condensation of a ketone with hydroxylamine.

Oximes are widely studied for their roles as enzyme inhibitors, antidotes for organophosphate poisoning, and precursors in the synthesis of amines or nitriles. However, specific pharmacological or industrial applications of this compound remain underexplored in published literature, necessitating comparisons with structurally related compounds to infer its properties.

Properties

IUPAC Name |

N-[1-(2,5-dimethoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(11-12)9-6-8(13-2)4-5-10(9)14-3/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEJVZRCMSXTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

The Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. For 2,5-dimethoxyphenyl methyl ketone, 1,4-dimethoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

Procedure :

- Reactants : 1,4-Dimethoxybenzene (1.0 equiv), acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).

- Solvent : Dichloromethane (DCM) or nitrobenzene.

- Conditions : Reflux at 40–60°C for 4–6 hours.

- Workup : Quench with ice-water, extract with DCM, wash with NaHCO₃, and purify via column chromatography (hexane/ethyl acetate).

Acetylation of 2,5-Dimethoxyaniline

2,5-Dimethoxyaniline (CAS 102-56-7) serves as a starting material for ketone synthesis via acetylation.

Procedure :

Grignard Reaction with 2,5-Dimethoxyphenyl Magnesium Bromide

An alternative route involves the reaction of 2,5-dimethoxyphenyl magnesium bromide with acetonitrile, followed by hydrolysis.

Procedure :

- Reactants : 2,5-Dimethoxybromobenzene (1.0 equiv), Mg turnings (1.2 equiv), acetonitrile (1.5 equiv).

- Solvent : Tetrahydrofuran (THF).

- Conditions : Reflux for 2 hours, hydrolyze with NH₄Cl, and extract with ether.

- Workup : Distill under reduced pressure.

Oximation of 2,5-Dimethoxyphenyl Methyl Ketone

Conventional Hydroxylamine Hydrochloride Method

The ketone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a biphasic system to form the oxime.

Procedure :

Heterogeneous Carbonate Base Method (Patent US5117060A)

This patent-published method employs a carbonate base (e.g., Na₂CO₃) in a biphasic system to enhance reaction efficiency.

Procedure :

Aqueous Hydroxylamine Without Additives (Patent WO2000032562A1)

A simplified method avoids salts or acids by using concentrated aqueous hydroxylamine.

Procedure :

- Reactants : Ketone (1.0 equiv), 50% NH₂OH (aq) (1.5 equiv).

- Solvent : None (neat conditions).

- Conditions : Stir at 25°C for 6–8 hours.

- Workup : Extract with ethyl acetate, dry over MgSO₄, and evaporate.

Comparative Analysis of Oximation Methods

| Method | Conditions | Catalyst/Base | Time (h) | Yield (%) | Purity |

|---|---|---|---|---|---|

| Conventional NH₂OH·HCl | Reflux, ethanol/water | Na₂CO₃ | 3–5 | 70–85 | 90–95% |

| Heterogeneous Na₂CO₃ | RT, 2-propanol/water | Na₂CO₃ | 12–24 | 88–92 | 95–98% |

| Aqueous NH₂OH | RT, neat | None | 6–8 | 75–80 | 85–90% |

Key Observations :

- The heterogeneous Na₂CO₃ method achieves the highest yield (92%) due to efficient by-product removal.

- Aqueous hydroxylamine offers simplicity but lower purity due to residual water-soluble impurities.

Advanced Catalytic Methods

MnCl₂-Catalyzed Methoximation (PMC6651102)

While designed for methoximes, this method can be adapted for oximes by substituting NH₂OH for MeONH₂·HCl.

Procedure :

Cerium(III) Chloride-Catalyzed Oximation (Royal Society Open Science)

CeCl₃·7H₂O promotes efficient oximation under mild conditions.

Procedure :

- Reactants : Ketone (1.0 equiv), NH₂OH·HCl (1.5 equiv), CeCl₃·7H₂O (10 mol%).

- Solvent : Ethanol.

- Conditions : 50°C for 3 hours.

- Workup : Filter, wash with cold ethanol.

Purification and Characterization

Chromatographic Purification

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenyl methyl ketone oxime undergoes several types of chemical reactions, including:

Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.

Reduction: Reduction of the oxime can yield the corresponding amine.

Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxyphenyl methyl ketone oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Oximes are known for their role in reactivating acetylcholinesterase, making them potential antidotes for organophosphate poisoning.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxyphenyl methyl ketone oxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the oxime reactivates acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate. This restores the normal function of the enzyme, which is crucial for nerve signal transmission.

Comparison with Similar Compounds

Structural Analogues

Structural Features

The compound is compared to three categories of analogues:

NBOMe Derivatives (e.g., 25I-NBOMe, 25C-NBOMe): Substituted phenethylamines with 2,5-dimethoxy groups and nitrogen-linked benzyl substituents. Unlike 2,5-dimethoxyphenyl methyl ketone oxime, these compounds feature an ethanamine backbone and are classified as psychoactive substances .

25H-NBOH : A hydroxylated analogue of NBOMe compounds, retaining the 2,5-dimethoxyphenyl group but replacing the benzyl moiety with a hydroxyl group .

Isonitroso Ketones (e.g., 2-methoxy-5-methyl-α-isonitrosopropiophenone): Share the oxime group but differ in aromatic substitution patterns and alkyl chain length .

Table 1: Structural and Molecular Comparisons

| Compound | Molecular Formula | Key Functional Groups | Substituents |

|---|---|---|---|

| This compound | C₁₁H₁₃NO₄ | Oxime (C=N-OH), ketone | 2,5-dimethoxy, methyl |

| 25I-NBOMe | C₁₈H₂₁INO₃ | Ethanamine, benzyl ether | 4-iodo, 2,5-dimethoxy |

| 25H-NBOH | C₁₇H₂₁NO₃ | Phenol, ethanamine | 2,5-dimethoxy, hydroxyl |

| 2-Methoxy-5-methyl-α-isonitrosopropiophenone | C₁₁H₁₃NO₃ | Oxime, ketone | 2-methoxy, 5-methyl |

Pharmacological and Regulatory Considerations

- Psychoactivity: NBOMe and NBOH compounds are potent serotonin receptor agonists (5-HT₂ₐ), linked to hallucinogenic effects. No direct evidence exists for this compound’s psychoactivity, though its structural similarity to controlled substances warrants caution .

Table 2: Pharmacological and Regulatory Profiles

| Compound | Receptor Activity | Regulatory Status |

|---|---|---|

| This compound | Unknown | Unregulated (as of 2025) |

| 25I-NBOMe | 5-HT₂ₐ agonist | Schedule I (USA) |

| 25H-NBOH | 5-HT₂ₐ agonist | Controlled in multiple regions |

Stability and Reactivity

- Oxime Stability : The oxime group in this compound is prone to hydrolysis under acidic conditions, yielding the parent ketone. This contrasts with NBOMe compounds, which are more stable under physiological conditions but susceptible to metabolic degradation .

- Reductive Potential: Like other oximes, this compound can be reduced to amines using catalysts like platinum oxide, a property shared with isonitroso ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.